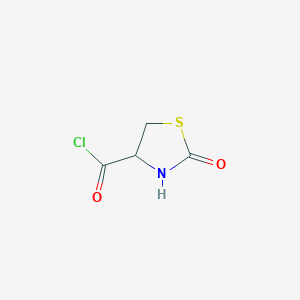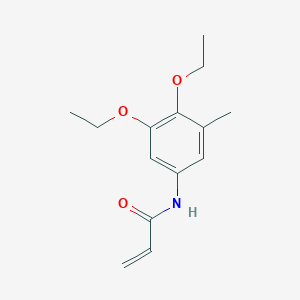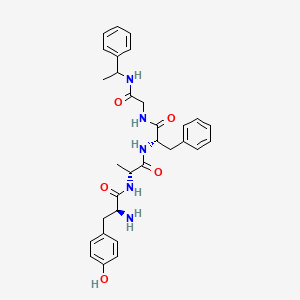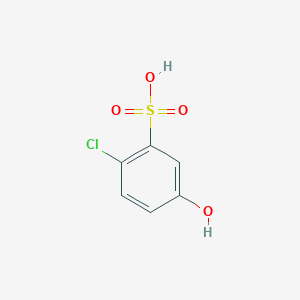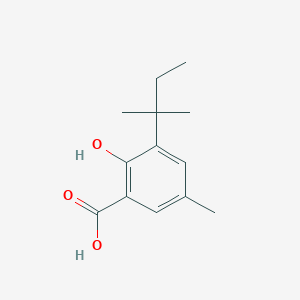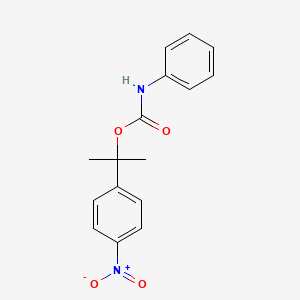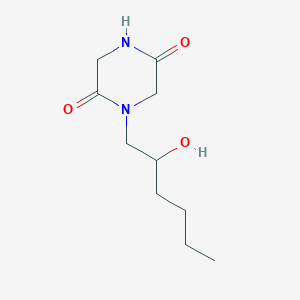![molecular formula C11H13ClO2 B14367365 4-[(2-Chlorophenyl)methoxy]butan-2-one CAS No. 90033-51-5](/img/structure/B14367365.png)
4-[(2-Chlorophenyl)methoxy]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenyl)methoxy]butan-2-one is an organic compound that features a chlorophenyl group attached to a butanone backbone via a methoxy linkage
Métodos De Preparación
The synthesis of 4-[(2-Chlorophenyl)methoxy]butan-2-one typically involves the reaction of 2-chlorophenol with 4-chlorobutan-2-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the butanone backbone . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield phenolic derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
4-[(2-Chlorophenyl)methoxy]butan-2-one can be compared with similar compounds such as:
4-(4-Methoxyphenyl)butan-2-one: This compound has a methoxy group on the phenyl ring instead of a chloro group, which affects its reactivity and biological activity.
4-(2-Bromophenyl)methoxy]butan-2-one: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties due to the larger atomic size and different electronegativity.
4-(2-Chlorophenyl)butan-2-one:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Propiedades
Número CAS |
90033-51-5 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3 |
Clave InChI |
GHPYIOGLMHRMJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


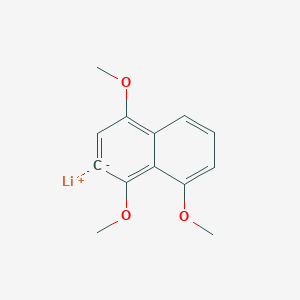

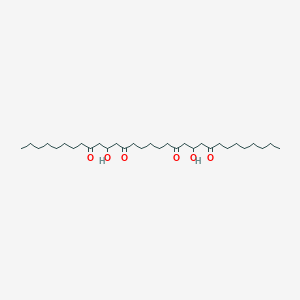

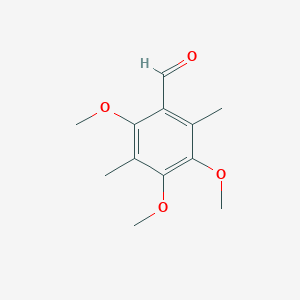
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
